

Application Note: Determination of Desoxycarbadox in Pork Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Desoxycarbadox-D3

Cat. No.: B590568

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Abstract

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desoxycarbadox (DCBX) in pork tissue. Desoxycarbadox, a carcinogenic metabolite of the veterinary drug carbadox, is a residue of significant concern for food safety.[1][2] The described protocol provides a robust procedure for the extraction, cleanup, and subsequent quantification of DCBX, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

Carbadox is an antimicrobial drug used in swine production for growth promotion and control of bacterial enteritis.[3] However, due to the carcinogenic nature of its metabolite, Desoxycarbadox (DCBX), regulatory bodies have established maximum residue limits (MRLs) for carbadox-related compounds in edible tissues.[4] The accurate and sensitive determination of DCBX is crucial to ensure pork products are safe for human consumption. This application note presents a comprehensive LC-MS/MS workflow for the analysis of DCBX in pork muscle and liver tissues.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of Desoxycarbadox and other related analytes in pork tissue, as compiled from various studies.

Analyte	Matrix	LOQ (µg/kg)	LOD (µg/kg)	Recovery (%)	Reference
Desoxycarba dox (DCBX)	Swine Muscle & Liver	0.02 - 0.5	0.01 - 0.25	79.1 - 91.1	[3] [5]
Quinoxaline- 2-carboxylic acid (QCA)	Swine Muscle & Liver	0.02 - 0.5	0.01 - 0.25	79.1 - 91.1	[3] [5]
3-methyl- quinoxaline- 2-carboxylic acid (MQCA)	Swine Muscle & Liver	0.02 - 0.5	0.01 - 0.25	79.1 - 91.1	[3] [5]
Desoxyolaqui ndox (DOLQ)	Swine Muscle & Liver	0.02 - 0.5	0.01 - 0.25	79.1 - 91.1	[3] [5]
Desoxycarba dox (DCBX)	Pig Muscle	1.46 - 2.89 (CCβ)	1.04 - 2.11 (CCα)	99.8 - 101.2	[6]

LOQ: Limit of Quantification, LOD: Limit of Detection, CCα: Decision Limit, CCβ: Detection Capability

Experimental Protocols

Sample Preparation

This protocol is based on methods described for the extraction and cleanup of carbadox metabolites from swine tissues.[\[3\]](#)[\[6\]](#)[\[7\]](#)

a. Materials and Reagents:

- Homogenized pork tissue (muscle or liver)
- 2% Metaphosphoric acid in 20% Methanol
- Ethyl acetate
- Dichloromethane

- 0.5% Isopropanol in 1% Acetic Acid
- Mixed-mode anion-exchange solid-phase extraction (SPE) columns (e.g., Oasis MAX)[3][7]
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- Rotary evaporator

b. Extraction:

- Weigh 2.0 ± 0.1 g of homogenized pork tissue into a 50 mL centrifuge tube.
- Add 8 mL of 2% metaphosphoric acid in 20% methanol.
- Vortex mix the sample for 15 minutes in an ultrasonic bath.
- Centrifuge at $4500 \times g$ for 15 minutes at 5°C .
- Collect the supernatant.

c. Liquid-Liquid Extraction (Alternative to SPE):

- To the supernatant, add 30 mL of a 50:50 (v/v) mixture of ethyl acetate and dichloromethane.
- Shake and then centrifuge at $3000 \times g$ for 7 minutes at 5°C .
- Transfer the lower organic layer to a new tube.
- Repeat the extraction with an additional 15 mL of the ethyl acetate/dichloromethane mixture.
- Combine the organic extracts.

d. Solid-Phase Extraction (SPE) Cleanup:[3][7]

- Condition the Oasis MAX SPE column according to the manufacturer's instructions.

- Load the supernatant from the extraction step onto the column.
- Wash the column to remove interferences.
- Elute the analytes with an appropriate solvent.

e. Final Sample Preparation:

- Evaporate the combined extracts (from either LLE or SPE) to dryness using a rotary evaporator at 45°C.[6]
- Re-dissolve the dry residue in 1 mL of 0.5% isopropanol in 1% acetic acid.[6]
- Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following parameters are a general guide and may require optimization based on the specific instrumentation used.

a. Liquid Chromatography (LC) Conditions:

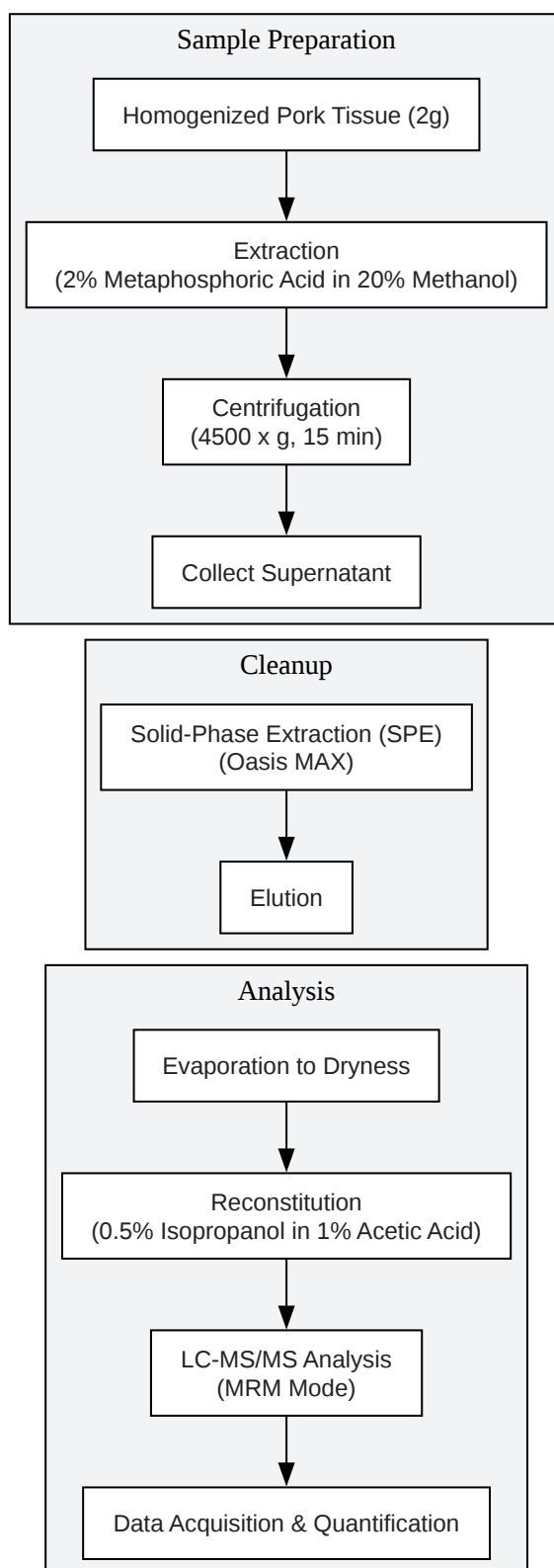
- Column: C8 or C18 analytical column (e.g., Luna C8, 3 µm, 2 x 100 mm)[8]
- Mobile Phase A: 0.5% isopropanol in 0.1% acetic acid in water[8]
- Mobile Phase B: Methanol[8]
- Gradient: A suitable gradient to achieve separation of DCBX from matrix components.
- Flow Rate: 0.3 mL/min[8]
- Column Temperature: 25°C[8]
- Injection Volume: 4 µL[9]

b. Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive[3]

- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transition for DCBX: Precursor Ion (m/z) 231.1 > Product Ion (m/z) 199.0[3]
- Other Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

Experimental Workflow Diagram



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Caption: LC-MS/MS workflow for Desoxycarbadox analysis in pork.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the determination of Desoxycarbadox in pork tissues. The detailed sample preparation protocol, including extraction and cleanup, ensures minimal matrix effects and high recovery rates. This application note serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and food safety, enabling the effective monitoring of this important veterinary drug residue.

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